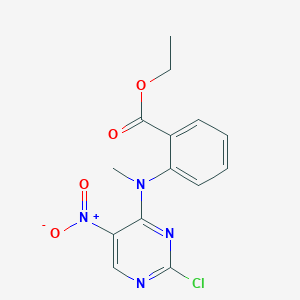
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate is a chemical compound with the molecular formula C14H13ClN4O4 and a molecular weight of 336.73 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and nitro groups, and an ethyl ester of benzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate typically involves the reaction of 2-chloro-5-nitropyrimidine with methylamine, followed by esterification with ethyl benzoate . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Reducing Agents: Hydrogen gas, palladium catalyst
Oxidizing Agents: Potassium permanganate
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, amino derivatives, and carboxylic acids.
Applications De Recherche Scientifique
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate include:
- Ethyl benzoate
- 2-chloro-5-nitropyrimidine
- Mthis compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both nitro and chloro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13ClN4O4 |
|---|---|
Poids moléculaire |
336.73 g/mol |
Nom IUPAC |
ethyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-methylamino]benzoate |
InChI |
InChI=1S/C14H13ClN4O4/c1-3-23-13(20)9-6-4-5-7-10(9)18(2)12-11(19(21)22)8-16-14(15)17-12/h4-8H,3H2,1-2H3 |
Clé InChI |
PBHWPTRXLAFEHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1N(C)C2=NC(=NC=C2[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















